molecular formula C17H21N3O3.ClH B143469 DAU 5884 hydrochloride CAS No. 131780-47-7

DAU 5884 hydrochloride

Cat. No. B143469
M. Wt: 351.8 g/mol
InChI Key: FDERDDSQHZRNGC-LIWIJTDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DAU 5884 hydrochloride is a competitive, potent, and selective M3 receptor antagonist . It is a synthetic compound and its CAS Number is 131780-48-8 . It is soluble in water to 100 mM and in DMSO to 100 mM .


Molecular Structure Analysis

The molecular formula of DAU 5884 hydrochloride is C17H22ClN3O3 . Its molecular weight is 351.83 g/mol . The IUPAC name is [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride . The SMILES representation is CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl .


Physical And Chemical Properties Analysis

DAU 5884 hydrochloride is a solid . It is soluble in water to 100 mM and in DMSO to 100 mM .

Scientific Research Applications

  • Anthracycline Anticancer Agents

    • DAU 5884 hydrochloride, referred to as Daunorubicin hydrochloride (DAU), has been studied for its application as an anthracycline anticancer agent. A spectrophotometric method was developed for the determination of DAU, showcasing its relevance in pharmaceutical assays and drug development in the field of cancer treatment (Nakao et al., 2006).
  • Cytostatic Drugs Analysis

    • DAU is also significant in the chromatographic analysis of cytostatic drugs. Research has explored the use of ionic liquids in mobile phases for chromatographic separation, with DAU being one of the studied drugs. This has implications for the separation and identification of various cytostatic agents, indicating DAU's role in analytical chemistry and drug monitoring (Treder et al., 2021).
  • Animal Models of Anxiety

    • DAU 5884 hydrochloride has been evaluated in animal models for its anxiolytic properties. It demonstrated activity in reducing aversion to bright environments in mice and aggressiveness in monkeys, suggesting its potential application in the study and treatment of anxiety-related disorders (Borsini et al., 1993).
  • Electrophysiological Properties in Rat Hippocampus

    • The impact of DAU 5884 hydrochloride on the electrophysiological properties of the rat hippocampus has been investigated. This research is significant in understanding how DAU 5884 interacts with the central nervous system, particularly in relation to 5-hydroxytryptamine3 (5-HT3) receptors, which has implications for its therapeutic use in neurological disorders (Passani et al., 1994).
  • Catalyst in Electro-Oxidation

    • DAU 5884 hydrochloride, as a derivative of hydrazine, has been used in the development of catalysts for electro-oxidation. This research highlights its potential application in fuel cell technology and energy research, demonstrating its versatility beyond pharmaceutical applications (Yamazaki et al., 2015).
  • Cocaine and Its Metabolites Screening

    • DAU 5884 hydrochloride has been utilized in the screening of cocaine and its metabolites in human urine samples. This underscores its role in forensic and clinical toxicology for drug testing and substance abuse monitoring (Jagerdeo & Abdel-Rehim, 2009).
  • Cross-linking with DNA

    • In cancer research, DAU 5884 hydrochloride's ability to cross-link with DNA has been explored, particularly in the context of its interaction with formaldehyde. This study is crucial for understanding DAU's mechanism of action in cancer therapy and in the development of new anticancer drugs (Wang et al., 1992).
  • Efflux in Leukemia Cells

    • DAU 5884 hydrochloride has been studied in the context of drug efflux in leukemia cells. Understanding the transport mechanisms of DAU in cancer cells provides insights into drug resistance and the development of more effective cancer treatments (Inaba et al., 1979).
  • Explosives Research

    • DAU 5884 hydrochloride, specifically Diaminourea (DAU), has been explored in the synthesis of explosives. This application extends its use to the field of materials science and engineering, demonstrating the chemical versatility of DAU (Fischer et al., 2011).
  • Determination of Gold in Geological Samples

    • In geochemistry, DAU 5884 hydrochloride has been used in methods for determining gold in geological samples. This application is important for mineral exploration and the mining industry (Dmitriev et al., 1991).

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDERDDSQHZRNGC-LIWIJTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DAU 5884 hydrochloride

CAS RN

131780-47-7
Record name DAU 5884 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DAU 5884 hydrochloride
Reactant of Route 2
Reactant of Route 2
DAU 5884 hydrochloride
Reactant of Route 3
DAU 5884 hydrochloride
Reactant of Route 4
Reactant of Route 4
DAU 5884 hydrochloride
Reactant of Route 5
Reactant of Route 5
DAU 5884 hydrochloride
Reactant of Route 6
Reactant of Route 6
DAU 5884 hydrochloride

Citations

For This Compound
5
Citations
JE Nieto, B Morales, SZ Yamout… - American journal of …, 2013 - Am Vet Med Assoc
… Strips were incubated for 20 minutes with atropine or vehicle (A) or DAU 5884 hydrochloride or vehicle (B). After neostigmine or acetylcholine administration, the contractile activity was …
Number of citations: 15 avmajournals.avma.org
NV DiPatrizio, M Igarashi… - American Journal …, 2015 - journals.physiology.org
… The selective m 3 muscarinic acetylcholine receptor antagonist DAU 5884 hydrochloride (Tocris, Minneapolis, MN) or the selective m 1 mAchR antagonist pirenzepine dihydrochloride (…
Number of citations: 51 journals.physiology.org
B Waclawiková, A Bullock, M Schwalbe… - PLoS …, 2021 - journals.plos.org
… in the rat colon represent enhanced response of the ACh-induced contractility by (H) 100 μM 5-HI, which was significantly increased after adding (I) 100 nM DAU 5884 hydrochloride …
Number of citations: 21 journals.plos.org
NV DiPatrizio, M Igarashi, V Narayanaswami, C Murray… - 2015 - journals.physiology.org
… The selective m3 100 muscarinic acetylcholine receptor antagonist, DAU 5884 hydrochloride (Tocris, Minneapolis, MN, USA), 101 or the selective m1 mAchR antagonist, pirenzepine …
Number of citations: 0 journals.physiology.org
AK Sinha, C Lee, JC Holt - bioRxiv, 2023 - biorxiv.org
The peripheral vestibular system detects head position and movement through activation of vestibular hair cells (HCs) in vestibular end organs. HCs transmit this information to the CNS …
Number of citations: 3 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.